Montelukast dicyclohexylamine

Description

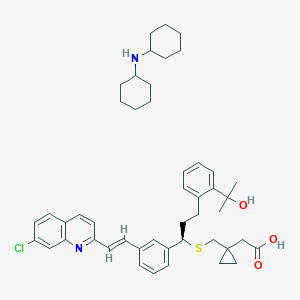

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLVGQQYDQBMP-HKHDRNBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021117 | |

| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577953-88-9 | |

| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577953-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Montelukast Dicyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Its dicyclohexylamine (B1670486) salt is a common form used in research and development. This technical guide provides an in-depth overview of the in vitro mechanism of action of montelukast, focusing on its interaction with the CysLT1 receptor and the subsequent downstream signaling events. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of montelukast's pharmacological profile.

Core Mechanism of Action: CysLT1 Receptor Antagonism

The primary in vitro mechanism of action of montelukast is the competitive antagonism of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and eosinophil migration.[2][3] Montelukast selectively binds to the CysLT1 receptor, preventing the binding of its endogenous ligands and thereby inhibiting their pro-inflammatory effects.[1]

Quantitative Data on Receptor Binding and Functional Antagonism

The affinity of montelukast for the CysLT1 receptor and its functional potency have been quantified in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Species/Tissue/Cell Line | Value | Reference(s) |

| Ki (Binding Affinity) | Guinea Pig Lung Membranes | 0.18 ± 0.03 nM | [1] |

| Sheep Lung Membranes | 4 nM | [1] | |

| DMSO-differentiated U937 Cell Plasma Membranes | 0.52 ± 0.23 nM | [1] | |

| pA2 (Functional Antagonism) | Guinea Pig Trachea (LTD4-induced contraction) | 9.3 (slope 0.8) | [1] |

Table 1: Montelukast CysLT1 Receptor Binding Affinity and Functional Antagonism. This table provides key quantitative metrics for the interaction of montelukast with the CysLT1 receptor from various in vitro studies.

| Enzyme/Receptor | Assay Type | IC50 Value | Reference(s) |

| 5-Lipoxygenase | Inhibition in RBL-1 cells | ~2.5 µM | [4] |

| P2Y1 Receptor | Inhibition of 2-MeSADP-induced inositol (B14025) phosphate (B84403) production | 0.122 ± 0.037 µM | [5] |

| P2Y6 Receptor | Inhibition of UDP-induced inositol phosphate production | 0.859 ± 0.053 µM | [5] |

Table 2: In Vitro Inhibitory Activity of Montelukast on Other Enzymes and Receptors. This table summarizes the half-maximal inhibitory concentrations (IC50) of montelukast against various enzymes and receptors, highlighting its broader pharmacological profile.

Signaling Pathways

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2][6] Activation of the CysLT1 receptor by its agonists, such as LTD4, initiates a well-defined signaling cascade.

Caption: CysLT1 Receptor Signaling Pathway and Point of Montelukast Inhibition.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of montelukast for the CysLT1 receptor.

Materials:

-

Membrane Preparation: Crude membrane preparations from cells or tissues endogenously or recombinantly expressing the human CysLT1 receptor (e.g., guinea pig lung membranes, U937 cells).

-

Radioligand: [³H]-LTD4.

-

Test Compound: Montelukast dicyclohexylamine.

-

Non-specific Binding Control: A high concentration of a non-labeled CysLT1 antagonist (e.g., 10 µM unlabeled LTD4).

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Prepare serial dilutions of montelukast in the binding buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand ([³H]-LTD4) at a concentration near its Kd, and varying concentrations of montelukast or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of montelukast from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CysLT1 receptor agonist, LTD4.

Materials:

-

Cell Line: A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Agonist: Leukotriene D4 (LTD4).

-

Test Compound: Montelukast dicyclohexylamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence changes in a multi-well plate format (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the CysLT1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium indicator dye by incubating them with the dye solution in assay buffer for 45-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of montelukast for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a solution of LTD4 to the wells to stimulate the CysLT1 receptor.

-

Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Analyze the data to determine the concentration-dependent inhibition of the LTD4-induced calcium signal by montelukast and calculate the IC50 value.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

Montelukast dicyclohexylamine is a highly potent and selective antagonist of the CysLT1 receptor. Its in vitro mechanism of action is characterized by its high binding affinity for the receptor and its ability to functionally inhibit the downstream signaling cascade initiated by cysteinyl leukotrienes. The primary signaling pathway involves the Gq-protein, phospholipase C, and subsequent mobilization of intracellular calcium. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of montelukast and other CysLT1 receptor antagonists. This comprehensive understanding of its in vitro pharmacology is crucial for its continued study and the development of new therapeutic agents targeting the cysteinyl leukotriene pathway.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

In-Depth Technical Guide to the Physicochemical Properties of Montelukast Dicyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of montelukast (B128269) dicyclohexylamine (B1670486), an important intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. Understanding these properties is critical for the consistent manufacturing, formulation, and quality control of the active pharmaceutical ingredient (API).

Chemical and Physical Properties

Montelukast dicyclohexylamine is a salt formed between the carboxylic acid of montelukast and the organic base dicyclohexylamine. This salt formation is a key purification step in the manufacturing process of montelukast sodium, the active ingredient in pharmaceutical formulations. The dicyclohexylamine salt allows for efficient isolation and purification of montelukast due to its crystalline nature and solubility profile.

Table 1: General Physicochemical Properties of Montelukast Dicyclohexylamine

| Property | Value | Source(s) |

| Chemical Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid N-Cyclohexylcyclohexanamine | [1] |

| CAS Number | 577953-88-9 | [1] |

| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [1] |

| Molecular Weight | 767.50 g/mol | [1] |

| Appearance | White to off-white or pale beige solid | [] |

| Melting Point | 65-67 °C | N/A |

Solubility Profile

Table 2: Solubility of Montelukast Dicyclohexylamine

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [][3] |

| Dichloromethane | Soluble | [] |

| Ethyl Acetate | Soluble | [] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [][3] |

| Methanol | Slightly soluble | [][3] |

| Acetonitrile | Practically insoluble | N/A |

| Water | Sparingly soluble to no data available | [4] |

Note: "Slightly soluble" and "Soluble" are qualitative terms from the cited sources. For pharmaceutical development, quantitative determination is recommended.

Acidity Constant (pKa)

The pKa of the montelukast moiety is crucial for understanding its ionization behavior in different pH environments, which influences its solubility and absorption. While specific pKa data for the dicyclohexylamine salt is not published, studies on montelukast sodium have determined the pKa of the carboxylic acid group.

Table 3: pKa of Montelukast

| Ionizable Group | pKa Value | Method |

| Carboxylic Acid | ~3.8 | Potentiometric Titration |

This value is for the montelukast free acid and is expected to be the same for the dicyclohexylamine salt as the acidic functional group resides on the montelukast molecule.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute of active pharmaceutical ingredients and their intermediates. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability. While specific polymorphic forms of montelukast dicyclohexylamine have not been detailed in publicly available literature, it is common for organic salts to exhibit polymorphism. Characterization of potential polymorphs is essential for ensuring consistent manufacturing processes and product quality.

Stability

Montelukast dicyclohexylamine is relatively stable under normal storage conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, protected from light.[] Stability studies are crucial to determine the retest period and appropriate storage conditions.

Table 4: Recommended Storage and Stability Testing Conditions

| Condition | Temperature | Relative Humidity | Duration |

| Long-term Storage | 2-8 °C or -20 °C | N/A | N/A |

| Accelerated Stability | 40 °C ± 2 °C | 75% RH ± 5% RH | 6 months |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of montelukast dicyclohexylamine.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of montelukast dicyclohexylamine in various solvents.

Methodology:

-

Preparation: Add an excess amount of montelukast dicyclohexylamine to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of montelukast dicyclohexylamine in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Caption: Experimental workflow for solubility determination.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of montelukast dicyclohexylamine in a suitable co-solvent system (e.g., methanol-water) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Polymorph Screening (DSC and XRPD)

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques for identifying and characterizing polymorphs.

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: Accurately weigh a small amount of the montelukast dicyclohexylamine sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events, which can indicate the presence of different polymorphs or solvates.

X-ray Powder Diffraction (XRPD) Protocol:

-

Sample Preparation: Gently grind the montelukast dicyclohexylamine sample to a fine powder and pack it into a sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument.

-

Data Collection: Expose the sample to a monochromatic X-ray beam and collect the diffraction data over a specified angular range (e.g., 2θ from 5° to 40°).

-

Data Analysis: Analyze the resulting diffraction pattern. Different polymorphs will produce distinct patterns of peaks at specific 2θ angles.

Caption: Experimental workflow for polymorph screening.

Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

Montelukast, the active component of the salt, exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).

Signaling Pathway: Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators released from various cells, including mast cells and eosinophils. When these leukotrienes bind to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells, they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells. Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.

Caption: Signaling pathway of Montelukast's mechanism of action.

This technical guide provides a foundational understanding of the physicochemical properties of montelukast dicyclohexylamine. For drug development and manufacturing, it is imperative to perform in-house, detailed characterization and validation of these properties to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

Solubility Profile of Montelukast Dicyclohexylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of montelukast (B128269) dicyclohexylamine (B1670486) in various organic solvents. Due to the limited availability of public quantitative data for the dicyclohexylamine salt, this document summarizes the available qualitative information and presents quantitative data for the closely related montelukast sodium salt to provide a comparative context. It also outlines a detailed experimental protocol for solubility determination and includes graphical representations of the experimental workflow.

Introduction to Montelukast Dicyclohexylamine

Montelukast is a potent and selective cysteinyl leukotriene D4-receptor antagonist used in the management of asthma and allergic rhinitis. In the synthesis and purification of montelukast, the dicyclohexylamine (DCHA) salt often serves as a stable, crystalline intermediate that facilitates the removal of impurities. Understanding the solubility of this intermediate in various organic solvents is crucial for optimizing crystallization processes, ensuring high purity and yield of the final active pharmaceutical ingredient (API).

Solubility Data

Qualitative Solubility of Montelukast Dicyclohexylamine

Publicly available data on the quantitative solubility of montelukast dicyclohexylamine is scarce. However, various sources, including chemical supplier technical data and patents, provide qualitative descriptions of its solubility. These are summarized in the table below. The term "slightly soluble" generally implies that a significant amount of solvent is required to dissolve a given amount of the solute.

Table 1: Qualitative Solubility of Montelukast Dicyclohexylamine in Organic Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol (B129727) | Slightly Soluble[1] |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

Note: The term "soluble" in this context is based on observations from use in chemical processes and may not reflect a specific quantitative threshold.

Quantitative Solubility of Montelukast Sodium (for comparison)

To provide a frame of reference, the following table presents quantitative solubility data for montelukast sodium, the commercially available form of the drug. It is important to note that the solubility of the dicyclohexylamine salt may differ significantly from the sodium salt due to differences in their crystal lattice energies and interactions with the solvent. Montelukast sodium is described as being very soluble in methanol and ethanol, and freely soluble in water[2].

Table 2: Quantitative Solubility of Montelukast Sodium in Various Solvents

| Solvent | Solubility (approximate) |

| Ethanol | 30 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[3] |

| Dimethylformamide (DMF) | 30 mg/mL[3] |

| Water | 10 mg/mL[3] |

| Acetonitrile (B52724) | Practically Insoluble[4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of montelukast dicyclohexylamine in an organic solvent, based on the widely used shake-flask method.

Materials and Equipment

-

Montelukast Dicyclohexylamine (pure, crystalline solid)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of montelukast dicyclohexylamine to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of montelukast dicyclohexylamine.

-

HPLC Method: A reversed-phase C18 column with a mobile phase consisting of a mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector at a wavelength where montelukast has strong absorbance.

-

UV-Vis Spectrophotometry: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for montelukast in the specific solvent. The concentration is then calculated using a previously established calibration curve.

-

-

-

Calculation:

-

Calculate the solubility of montelukast dicyclohexylamine in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of montelukast dicyclohexylamine solubility.

Caption: Experimental workflow for determining the solubility of Montelukast Dicyclohexylamine.

Conclusion

While quantitative solubility data for montelukast dicyclohexylamine in organic solvents is not widely published, qualitative information indicates its slight solubility in polar aprotic and protic solvents. The dicyclohexylamine salt plays a pivotal role as a purifiable intermediate in the manufacturing of montelukast. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific processes. Further studies to quantify the solubility of montelukast dicyclohexylamine in a range of organic solvents at different temperatures would be highly valuable to the pharmaceutical development community.

References

Montelukast Dicyclohexylamine: A Technical Guide to its Crystalline Forms and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. The dicyclohexylamine (B1670486) salt of montelukast serves as a critical intermediate in its synthesis and purification, prized for its ability to form stable crystalline structures. This technical guide provides an in-depth analysis of the synthesis, crystallization, and solid-state characterization of montelukast dicyclohexylamine. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document consolidates information from various sources to describe the experimental protocols for obtaining its polymorphic forms and the analytical techniques employed for their characterization.

Introduction

Montelukast is a widely prescribed oral medication for the chronic treatment of asthma and the relief of symptoms of seasonal allergic rhinitis.[1] Its mechanism of action involves blocking the effects of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammation.[2] The synthesis of the active pharmaceutical ingredient, montelukast sodium, often proceeds through the formation of a crystalline salt to ensure high purity. The dicyclohexylamine (DCHA) salt of montelukast is a key intermediate in this process due to its favorable crystallization properties.[3]

The ability of montelukast dicyclohexylamine to exist in different crystalline forms, or polymorphs, is of significant interest in pharmaceutical development.[4] Polymorphism can influence crucial physicochemical properties of a substance, including its solubility, stability, and bioavailability. Therefore, understanding and controlling the crystallization process to selectively produce a desired polymorph is paramount. This guide details the known methods for the preparation and crystallization of montelukast dicyclohexylamine and the analytical techniques used for its solid-state characterization.

Synthesis and Crystallization of Montelukast Dicyclohexylamine

The formation of montelukast dicyclohexylamine salt is typically achieved by reacting montelukast free acid with dicyclohexylamine in a suitable organic solvent. The choice of solvent system and crystallization conditions are critical factors that determine the resulting polymorphic form.[4]

General Synthesis Protocol

A common method for the synthesis of montelukast dicyclohexylamine involves the following steps:

-

Dissolution of Montelukast Free Acid: The crude montelukast free acid is dissolved in an appropriate organic solvent. Ethyl acetate (B1210297) is a frequently used solvent for this purpose.[4]

-

Addition of Dicyclohexylamine: Dicyclohexylamine is added to the solution of montelukast free acid.

-

Crystallization: The salt is allowed to crystallize from the solution. This process can be influenced by factors such as temperature, stirring time, and the use of seed crystals.[4]

-

Isolation and Drying: The crystalline product is isolated by filtration and then dried.

The following diagram illustrates the general workflow for the synthesis and crystallization of montelukast dicyclohexylamine.

Caption: General workflow for the synthesis and crystallization of montelukast dicyclohexylamine.

Experimental Protocols for Polymorph Generation

Research has indicated the existence of at least two distinct polymorphic forms of montelukast dicyclohexylamine, commonly referred to as Form A and Form B.[4] The formation of these polymorphs is highly dependent on the crystallization methodology.

Protocol for Form A:

-

Solvent System: Ethyl acetate and hexanes.

-

Procedure:

-

Dissolve crude montelukast free acid in ethyl acetate.

-

Add dicyclohexylamine to the solution.

-

Optionally, seed the solution with pre-existing crystals of Form A.

-

Slowly add hexanes as an anti-solvent to induce crystallization.

-

Stir the resulting slurry for an extended period at a controlled temperature (e.g., 20-25°C).

-

Filter the solid and wash with a mixture of ethyl acetate and hexanes.

-

Dry the product under vacuum.

-

Protocol for Form B:

-

Solvent System: Toluene and heptane (B126788).

-

Procedure:

-

Dissolve crude montelukast free acid in toluene.

-

Add dicyclohexylamine to the solution.

-

Optionally, seed with Form B crystals.

-

Slowly add heptane to initiate crystallization.

-

Maintain the mixture at a controlled temperature with stirring.

-

Isolate the crystalline product by filtration and wash with a toluene/heptane mixture.

-

Dry the solid.

-

The logical relationship for obtaining different polymorphs based on the solvent system is depicted in the following diagram.

Caption: Influence of solvent systems on the resulting polymorph of montelukast dicyclohexylamine.

Physicochemical Characterization

Comprehensive characterization of the crystalline forms of montelukast dicyclohexylamine is essential to ensure the quality, consistency, and performance of the final drug product. The primary techniques employed for this purpose are X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Physicochemical Properties

The following table summarizes the key identification properties of montelukast dicyclohexylamine salt.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [5] |

| Molecular Weight | 767.50 g/mol | [1] |

| Appearance | White to off-white solid | [] |

| CAS Number | 577953-88-9 | [4] |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline polymorphs, as each form produces a unique diffraction pattern. While specific 2θ values for Form A and Form B of montelukast dicyclohexylamine are not detailed in the available literature, patents indicate that their XRPD patterns are distinct.[4] For comparison, a patent for solid-state montelukast (the free acid) provides an example of an XRPD pattern.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is another valuable tool for polymorph identification. Different arrangements of molecules in the crystal lattice of polymorphs can lead to variations in the vibrational modes of the chemical bonds, resulting in distinct FTIR spectra.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of montelukast dicyclohexylamine.[4] In the ¹H NMR spectrum of the montelukast moiety, characteristic signals include a multiplet for the cyclopropyl (B3062369) ring protons and a signal for the carboxylic acid proton. The presence of the dicyclohexylamine counterion is confirmed by signals corresponding to its protons.[4]

Conclusion

The dicyclohexylamine salt of montelukast is a vital crystalline intermediate that facilitates the purification of the active pharmaceutical ingredient. The existence of at least two polymorphic forms, Form A and Form B, underscores the importance of carefully controlling the crystallization process. The selection of solvents and the use of techniques such as seeding are critical in obtaining the desired crystalline form. While detailed crystallographic data from single-crystal X-ray diffraction is not publicly available, characterization using XRPD, FTIR, and NMR spectroscopy provides the necessary means to identify and differentiate between the polymorphs. Further research into the single-crystal structure of these polymorphs would provide valuable insights into their solid-state properties and could lead to improved manufacturing processes and formulation strategies for montelukast-based therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. Montelukast Dicyclohexylamine Salt | 577953-88-9 [chemicalbook.com]

- 3. WO2005040123A1 - Solid-state montelukast - Google Patents [patents.google.com]

- 4. Montelukast dicyclohexylamine | 577953-88-9 | Benchchem [benchchem.com]

- 5. Montelukast dicyclohexylamine | C47H59ClN2O3S | CID 91982252 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Montelukast Dicyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for montelukast (B128269) dicyclohexylamine (B1670486), a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. The information presented herein is essential for the characterization, quality control, and analytical method development of this active pharmaceutical ingredient.

Chemical Structure and Properties

Montelukast dicyclohexylamine is the dicyclohexylamine salt of montelukast. The formation of this salt is a critical step in the purification of montelukast during its synthesis.

-

Chemical Name: [1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid N-Cyclohexylcyclohexanamine[1][2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of montelukast dicyclohexylamine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Montelukast Dicyclohexylamine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.39 | Multiplet | Cyclopropyl ring protons[3][7] |

| ~1.0-2.0 | Multiplet | Dicyclohexylamine and other aliphatic protons |

| ~2.5-3.5 | Multiplet | Protons adjacent to sulfur and amine |

| ~6.8-8.5 | Multiplet | Aromatic and vinylic protons |

| ~11.2 | Singlet | Carboxylic acid proton (may be broadened or absent due to salt formation)[3][7] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Montelukast Dicyclohexylamine

| Chemical Shift (δ) ppm | Assignment |

| ~10-40 | Aliphatic carbons (cyclopropyl, cyclohexyl) |

| ~50-60 | Carbons adjacent to nitrogen and sulfur |

| ~120-150 | Aromatic and vinylic carbons |

| ~170-180 | Carboxylic acid carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for Montelukast Dicyclohexylamine

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (carboxylic acid) |

| ~3050 | Aromatic C-H stretch |

| ~2930, ~2850 | Aliphatic C-H stretch |

| ~1710 | C=O stretch (carboxylic acid)[8] |

| ~1610, ~1500 | Aromatic C=C stretch |

| ~1050 | S-C stretch |

| ~840 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum, ions corresponding to the montelukast anion and the dicyclohexylamine cation would be expected.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass for elemental composition determination.[3]

Table 4: Predicted Mass Spectrometry Data for Montelukast Dicyclohexylamine

| m/z | Ion |

| 586.22 | [Montelukast - H]⁻ |

| 182.20 | [Dicyclohexylamine + H]⁺ |

| 767.50 | [M+H]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for montelukast dicyclohexylamine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of montelukast dicyclohexylamine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of montelukast dicyclohexylamine with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: Process the spectrum to label the significant peaks.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of montelukast dicyclohexylamine in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Mechanism of Action and Experimental Workflow

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[10] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the action of these leukotrienes, montelukast helps to reduce bronchoconstriction, inflammation, and mucus production in the airways.

Below is a diagram illustrating the workflow for the synthesis and purification of montelukast, highlighting the formation of the dicyclohexylamine salt.

Caption: Synthesis and Purification of Montelukast.

The following diagram illustrates the mechanism of action of montelukast as a CysLT1 receptor antagonist.

Caption: Montelukast's Antagonistic Action.

References

- 1. Montelukast Dicyclohexylamine | 577953-88-9 | SynZeal [synzeal.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Montelukast dicyclohexylamine | 577953-88-9 | Benchchem [benchchem.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Montelukast dicyclohexylamine Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. Montelukast dicyclohexylamine | C47H59ClN2O3S | CID 91982252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. medchemexpress.com [medchemexpress.com]

Montelukast Dicyclohexylamine: A Technical Guide to its Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), widely recognized for its therapeutic role in the management of asthma and allergic rhinitis. Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are inflammatory lipid mediators that exert their effects by binding to CysLT receptors. The CysLT1 receptor, a G protein-coupled receptor (GPCR), is a key player in the pathophysiology of inflammatory airway diseases, mediating responses such as bronchoconstriction, increased vascular permeability, and eosinophil migration. Montelukast, by competitively blocking the CysLT1 receptor, effectively mitigates these pro-inflammatory actions.[1][2] This technical guide provides an in-depth overview of montelukast dicyclohexylamine (B1670486) as a CysLT1 receptor antagonist, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The dicyclohexylamine salt form of montelukast is often utilized during synthesis and purification for its stability and crystallinity, and it readily dissociates to the active montelukast moiety.[3][4]

Mechanism of Action

Montelukast functions as a competitive antagonist at the CysLT1 receptor.[5] It binds with high affinity and selectivity to the receptor, thereby preventing the binding of the endogenous ligand, leukotriene D4 (LTD4).[1] This blockade inhibits the downstream signaling cascades initiated by CysLT1 receptor activation. The CysLT1 receptor primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] There is also evidence to suggest that the CysLT1 receptor can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[7][8] By blocking these pathways, montelukast prevents the physiological responses associated with CysLT activation, such as smooth muscle contraction and inflammation.[7]

Quantitative Pharmacological Data

The antagonist activity of montelukast at the CysLT1 receptor has been quantified through various in vitro assays. The following tables summarize key quantitative data for the active montelukast moiety.

| Parameter | Value | Species/Tissue | Reference |

| Ki (Binding Affinity) | 0.18 nM | Guinea Pig Lung Membranes | [9] |

| 4 nM | Human Lung Membranes | [9] | |

| 0.52 nM | U937 Cell Membranes | [9] |

Table 1: Binding Affinity of Montelukast for the CysLT1 Receptor. This table presents the equilibrium dissociation constant (Ki) of montelukast for the CysLT1 receptor from different sources, as determined by radioligand binding assays using [3H]-LTD4. A lower Ki value indicates a higher binding affinity.

| Assay Type | Agonist | Cell Line/Tissue | IC50 | Reference |

| Calcium Mobilization | UTP | dU937 cells | 7.7 µM | [10] |

| UDP | dU937 cells | 4.5 µM | [10] | |

| Inositol Phosphate Production | 2-MeSADP (P2Y1 agonist) | 1321N1 astrocytoma cells | 0.122 µM | [10] |

| UDP (P2Y6 agonist) | 1321N1 astrocytoma cells | 0.859 µM | [10] |

Table 2: Functional Antagonism by Montelukast. This table shows the half-maximal inhibitory concentration (IC50) of montelukast in functional assays. It is important to note that some studies have investigated the off-target effects of montelukast on other receptors, such as P2Y receptors, as indicated in the table.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: CysLT1 Receptor Signaling Pathway.

References

- 1. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005040123A1 - Solid-state montelukast - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Montelukast Dicyclohexylamine Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the biological activity of montelukast, with a focus on the dicyclohexylamine (B1670486) salt, a key intermediate in the synthesis and purification of the active pharmaceutical ingredient, montelukast sodium. While the dicyclohexylamine salt itself is not the final therapeutic agent, its role is critical in ensuring the purity and stability of the final product. The biological effects described herein are attributable to the montelukast anion, which is the active moiety in both the dicyclohexylamine and sodium salt forms. This document delves into its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and its impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Role of Montelukast Dicyclohexylamine Salt

Montelukast is a powerful therapeutic agent that functions by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1][2][3] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, causing bronchoconstriction, airway edema, and inflammation.[1][2][3]

Montelukast dicyclohexylamine is a stable, crystalline salt that serves as a crucial intermediate in the manufacturing process of montelukast sodium, the active ingredient in the marketed drug.[4][5] The formation of the dicyclohexylamine salt allows for efficient purification of montelukast, ensuring a high-purity final product.[4][5] Upon administration or in a physiological environment, the salt dissociates, releasing the active montelukast anion. Therefore, the biological activity data generated for montelukast sodium is directly applicable to the active montelukast moiety derived from the dicyclohexylamine salt.

Mechanism of Action

Montelukast exerts its pharmacological effects primarily through the selective and competitive antagonism of the CysLT1 receptor.[1][2] By binding to this receptor, montelukast prevents the binding of endogenous cysteinyl leukotrienes, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[1][2] Beyond its primary mode of action, montelukast has been shown to modulate downstream inflammatory pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity of montelukast.

Table 1: Receptor Binding Affinity of Montelukast

| Parameter | Receptor | Species | Cell/Tissue | Value | Reference(s) |

| Kᵢ | CysLT1 | Human | Lung parenchyma membranes | 0.18 nM | [7] |

| Kᵢ | CysLT1 | Guinea Pig | Lung parenchyma membranes | 4 nM | [7] |

| Kᵢ | CysLT1 | - | - | 0.52 nM | [7] |

Table 2: In Vitro Functional Activity of Montelukast

| Assay | Cell Line | Agonist | Parameter | Value | Reference(s) |

| Calcium Mobilization | dU937 cells | UTP | IC₅₀ | 7.7 µM | [3] |

| Calcium Mobilization | dU937 cells | UDP | IC₅₀ | 4.5 µM | [3] |

| Inhibition of 5-oxo-ETE-induced cell migration | - | 5-oxo-ETE | - | 0.01-10 µM | [1] |

| Inhibition of APAP-induced cell damage | - | Acetaminophen | - | 5 µM | [1] |

Table 3: In Vivo Efficacy of Montelukast in Animal Models

| Animal Model | Condition | Dosing | Key Findings | Reference(s) |

| Ovalbumin-sensitized mice | Asthma | 1 mg/kg; miniosmotic pump | Reduced airway remodeling, blocked actions of CysLTs, reduced IL-4 and IL-13 in BAL fluid. | [1] |

| Acetaminophen-induced hepatotoxicity mice | Liver Injury | 3 mg/kg; oral gavage | Protected against hepatotoxicity, decreased serum ALT and AST. | [6] |

Key Signaling Pathways Modulated by Montelukast

Montelukast's antagonism of the CysLT1 receptor leads to the modulation of several downstream signaling pathways critical to inflammation.

CysLT1 Receptor Signaling Pathway

Cysteinyl leukotrienes, upon binding to the G-protein coupled CysLT1 receptor, trigger a cascade of intracellular events, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses including smooth muscle contraction and cellular proliferation.

Figure 1: CysLT1 Receptor Signaling Pathway and Montelukast's Point of Intervention.

Inhibition of NF-κB Signaling

Montelukast has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By preventing the translocation of NF-κB to the nucleus, montelukast can downregulate the production of inflammatory cytokines and chemokines.

Figure 2: Montelukast's Inhibition of the NF-κB Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of montelukast.

CysLT1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of montelukast for the CysLT1 receptor.

-

Workflow Diagram:

Figure 3: Workflow for CysLT1 Receptor Radioligand Binding Assay.

-

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄) and a range of concentrations of montelukast dicyclohexylamine (dissolved in a suitable solvent).

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of montelukast that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit CysLT1 receptor-mediated increases in intracellular calcium.

-

Workflow Diagram:

Figure 4: Workflow for Intracellular Calcium Mobilization Assay.

-

Methodology:

-

Cell Culture: Culture cells stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of montelukast dicyclohexylamine to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a CysLT1 receptor agonist, such as LTD₄, to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Determine the concentration of montelukast that inhibits 50% of the agonist-induced calcium response (IC₅₀).

-

In Vivo Ovalbumin-Induced Asthma Model in Mice

This model is used to evaluate the efficacy of montelukast in a preclinical model of allergic asthma.

-

Workflow Diagram:

Figure 5: Workflow for Ovalbumin-Induced Asthma Model in Mice.

-

Methodology:

-

Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on days 0 and 14.

-

Challenge: On subsequent days (e.g., days 21, 22, and 23), expose the mice to an aerosol of OVA for a set duration (e.g., 30 minutes) to induce an allergic airway response.

-

Treatment: Administer montelukast dicyclohexylamine (dissolved in a suitable vehicle) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before or during the OVA challenge period.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure the changes in airway resistance in response to increasing concentrations of a bronchoconstrictor agent like methacholine.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels.

-

Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.

-

Conclusion

Montelukast dicyclohexylamine is a critical intermediate in the production of the highly effective CysLT1 receptor antagonist, montelukast. The biological activity of montelukast is well-characterized, demonstrating potent and selective antagonism of the CysLT1 receptor, leading to the inhibition of key inflammatory pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the pharmacology of montelukast and to develop novel therapies for inflammatory diseases. The continued investigation into the multifaceted biological effects of montelukast holds promise for expanding its therapeutic applications.

References

- 1. WO2005040123A1 - Solid-state montelukast - Google Patents [patents.google.com]

- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

The Chemical Stability and Degradation Profile of Montelukast Dicyclohexylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of montelukast (B128269), with a specific focus on the dicyclohexylamine (B1670486) salt. While montelukast dicyclohexylamine is primarily utilized as a stable, crystalline intermediate in the synthesis and purification of montelukast, a thorough understanding of the degradation pathways of the active montelukast moiety is crucial for ensuring the quality, safety, and efficacy of the final drug product.

It is important to note that the majority of published, in-depth forced degradation studies have been conducted on montelukast sodium, the salt form used in final pharmaceutical formulations. However, the degradation pathways identified in these studies are inherent to the montelukast molecule itself and are, therefore, directly relevant to predicting the potential degradation of montelukast dicyclohexylamine, particularly under solution-state or significant stress conditions. Material safety data sheets for montelukast dicyclohexylamine confirm its general stability under normal storage conditions and highlight its incompatibility with strong oxidizing agents.[1][2][3][4]

Overview of Montelukast Stability

Montelukast is susceptible to degradation under several stress conditions, including oxidative, photolytic, and acidic environments.[5][6] The primary degradation products identified across numerous studies are montelukast sulfoxide (B87167) (an oxidation product) and the (Z)-cis-isomer of montelukast (a photoproduct).[2][7] Understanding the conditions that lead to the formation of these and other degradants is essential for the development of stable formulations and for establishing appropriate storage and handling procedures.

Forced Degradation Studies and Degradation Profile

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.

Summary of Degradation Behavior

The following table summarizes the degradation of montelukast under various stress conditions as reported in the literature for montelukast sodium.

| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products Identified |

| Acid Hydrolysis | 0.1N HCl, heated at 60°C for 2 hours | Significant Degradation | Impurity-F[6], Montelukast Sulfoxide[2] |

| Alkali Hydrolysis | 0.1N NaOH, heated at 60°C for 2 hours | Stable / Very low degradation | - |

| Oxidative Degradation | 3-30% H2O2, heated at 60°C for 2 hours | Significant Degradation | Montelukast Sulfoxide ((E)-montelukast-sulfoxide)[2][6][7] |

| Thermal Degradation | Solid state, 105°C for 2 hours | Significant Degradation | - |

| Photodegradation | Exposure to daylight or UV light (254 nm) | Significant Degradation | (Z)-cis-isomer of montelukast[2][7] |

Note: The quantitative extent of degradation can vary based on the precise experimental conditions (e.g., concentration, duration of exposure, specific formulation).

Key Degradation Pathways

The primary degradation pathways for the montelukast molecule are oxidation of the sulfide (B99878) group and isomerization of the olefinic double bond.

Figure 1: Primary degradation pathways of the montelukast molecule.

Experimental Protocols for Stability and Degradation Studies

The following sections detail typical experimental methodologies for conducting forced degradation studies and for the analysis of montelukast and its degradation products.

General Workflow for Forced Degradation Studies

A systematic approach is required to evaluate the stability of a drug substance under various stress conditions.

Figure 2: General experimental workflow for forced degradation studies.

Preparation of Stressed Samples (Illustrative Protocol)

The following protocols are representative of those found in the literature for montelukast sodium.

-

Acid Hydrolysis: A solution of the drug in a suitable solvent (e.g., methanol) is treated with 0.1N hydrochloric acid. The mixture is then heated, for instance, in a water bath at 60°C for a defined period (e.g., 2 hours). After cooling, the solution is neutralized with an equivalent amount of 0.1N sodium hydroxide (B78521) and diluted to the final concentration with the mobile phase.

-

Alkali Hydrolysis: A solution of the drug is treated with 0.1N sodium hydroxide and subjected to the same heating and cooling procedure as in acid hydrolysis. The solution is then neutralized with 0.1N hydrochloric acid and diluted.

-

Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3-30% v/v) and may be heated (e.g., 60°C for 2 hours) or kept at room temperature, depending on the desired extent of degradation. The solution is then diluted to the final concentration.

-

Thermal Degradation: The solid drug substance is placed in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 2 hours). The stressed solid is then dissolved and diluted to the target concentration for analysis.

-

Photolytic Degradation: A solution of the drug is exposed to a light source, such as direct daylight or a UV lamp (e.g., 254 nm) in a photostability chamber for a defined period. A control sample is kept in the dark. The exposed solution is then analyzed.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in varying ratios (isocratic or gradient elution).[2][3] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 254 nm or 255 nm[2][5] |

| Injection Volume | 15 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 50°C) |

The validation of the stability-indicating method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Conclusion

Montelukast dicyclohexylamine serves as a robust intermediate in pharmaceutical manufacturing due to its good solid-state stability. However, the active montelukast moiety is susceptible to degradation, primarily through oxidation to montelukast sulfoxide and photoisomerization to its (Z)-cis-isomer. The degradation profile is also marked by instability in acidic and thermal stress conditions, while showing relative stability in alkaline conditions.

A thorough understanding of these degradation pathways, informed by forced degradation studies predominantly conducted on montelukast sodium, is critical for all researchers, scientists, and drug development professionals. This knowledge enables the implementation of appropriate controls during synthesis, purification, formulation, and storage to ensure the final drug product's quality, safety, and efficacy. The use of validated stability-indicating analytical methods is paramount for monitoring and controlling the impurity profile of montelukast throughout its lifecycle.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Page loading... [guidechem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. WO2010041277A2 - Stable pharmaceutical compositions of montelukast or its salts or solvates or hydrates - Google Patents [patents.google.com]

- 6. montelukast dicyclohexylamine | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of Montelukast Dicyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. In its manufacturing process, the formation of montelukast dicyclohexylamine (B1670486) (DCHA) salt serves as a critical step for the purification of the active pharmaceutical ingredient (API). This intermediate salt allows for the effective removal of process-related impurities, ensuring the high purity of the final montelukast sodium drug product. This technical guide provides a comprehensive overview of the synthesis and characterization of montelukast dicyclohexylamine salt, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the key processes.

Synthesis of Montelukast Dicyclohexylamine Salt

The synthesis of montelukast dicyclohexylamine salt is typically achieved by reacting montelukast free acid with dicyclohexylamine in a suitable organic solvent. This acid-base reaction leads to the precipitation of the salt, which can then be isolated and purified.

Chemical Synthesis Pathway

The overall synthetic pathway involves the formation of montelukast free acid followed by its conversion to the dicyclohexylamine salt.

Experimental Protocol: Synthesis and Purification

The following protocol is a consolidated representation of methods described in scientific literature and patents.[1][2][3][4]

Materials:

-

Montelukast free acid (crude)

-

Dicyclohexylamine (DCHA)

-

Ethyl acetate (B1210297)

-

n-Hexane or Heptane (anti-solvent)

Procedure:

-

Dissolution: Dissolve the crude montelukast free acid in ethyl acetate. The typical ratio is approximately 1 gram of crude acid to 10-20 mL of ethyl acetate. Gentle heating (around 40-45 °C) may be applied to facilitate dissolution.[3]

-

Salt Formation: Cool the solution to room temperature (20-25 °C). Slowly add dicyclohexylamine (approximately 0.9 to 1.1 molar equivalents relative to the montelukast free acid) to the solution.

-

Precipitation/Crystallization: Stir the mixture at room temperature. The montelukast dicyclohexylamine salt will begin to precipitate. Seeding with a small crystal of pure montelukast DCHA salt can be employed to induce crystallization.[1][3] The slurry is typically aged for several hours (e.g., 12-24 hours) to ensure complete precipitation.[1][3]

-

Addition of Anti-solvent: To further enhance the precipitation and yield, an anti-solvent such as n-hexane or n-heptane is slowly added to the slurry.[1][3] The volume of the anti-solvent is often 1.5 to 2 times the volume of the ethyl acetate used.

-

Isolation: The precipitated solid is collected by filtration (e.g., using a Büchner funnel).

-

Washing: The filter cake is washed with a cold mixture of ethyl acetate and n-hexane to remove residual impurities.

-

Drying: The isolated montelukast dicyclohexylamine salt is dried under vacuum at a temperature of 40-50 °C until a constant weight is achieved.

-

Purification (Recrystallization): For higher purity, the montelukast DCHA salt can be recrystallized. A common solvent system for recrystallization is a mixture of toluene and acetonitrile or acetone.[3][4][5] The salt is dissolved in the solvent at an elevated temperature, followed by cooling to induce crystallization. The purified crystals are then isolated by filtration, washed, and dried.

Characterization of Montelukast Dicyclohexylamine Salt

A comprehensive characterization of montelukast dicyclohexylamine salt is essential to confirm its identity, purity, and solid-state properties. The following sections detail the analytical techniques employed for this purpose.

Characterization Workflow

The typical workflow for the characterization of synthesized montelukast dicyclohexylamine salt is outlined below.

Spectroscopic and Chromatographic Data

Table 1: Spectroscopic and Chromatographic Data for Montelukast Dicyclohexylamine

| Technique | Observed Data | Interpretation |

| ¹H NMR | Characteristic signals for montelukast include a multiplet around δ 0.39 ppm (cyclopropyl protons). The dicyclohexylamine moiety will also exhibit characteristic signals. | Confirms the presence of both the montelukast and dicyclohexylamine components in the salt. |

| ¹³C NMR | Provides detailed information on the carbon skeleton of the molecule. | Confirms the overall molecular structure. |

| FTIR (cm⁻¹) | A broad band around 3429 cm⁻¹ is characteristic of the O-H stretch in the montelukast free acid. In the salt, the carboxylic acid peak is expected to shift, and additional peaks corresponding to the N-H bonds of the dicyclohexylamine will be present. | Confirms the formation of the ammonium (B1175870) carboxylate salt and the presence of key functional groups. |

| Mass Spec. | The molecular weight of montelukast free acid is 586.18 g/mol , and dicyclohexylamine is 181.35 g/mol . The salt will show corresponding mass fragments. | Confirms the molecular weight of the constituent ions. |

| HPLC Purity | Typically >99.0% | Indicates the effectiveness of the salt formation and purification process. |

Solid-State Characterization

Montelukast dicyclohexylamine salt is known to exist in at least two polymorphic forms, designated as Form A and Form B.[3] Polymorphism can significantly impact the physicochemical properties of the salt, such as its solubility and stability.

Table 2: Solid-State Properties of Montelukast Dicyclohexylamine Polymorphs

| Property | Form A | Form B |

| Crystallization Solvent | Ethyl acetate/hexanes | Toluene/heptane |

| X-Ray Diffraction (XRD) | Unique diffraction pattern | Distinct diffraction pattern from Form A |

| Fourier-Transform Infrared (FTIR) | Unique spectral pattern | Distinct spectral pattern from Form A |

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated HPLC method is crucial for determining the purity of the montelukast dicyclohexylamine salt and for identifying any process-related impurities.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | Atlantis dC18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) | Gradient of 0.1% Orthophosphoric acid (A) and Water:Acetonitrile (5:95 v/v) (B) |

| Flow Rate | 1.5 mL/min | 1.5 mL/min |

| Detection | UV at 285 nm | UV at 225 nm |

| Retention Time | ~3.4 min | ~13.9 min |

Sample Preparation: A known concentration of the montelukast dicyclohexylamine salt is dissolved in a suitable diluent (e.g., the mobile phase) to prepare the sample solution for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

X-Ray Diffraction (XRD)

-

Instrument: Powder X-ray diffractometer with Cu Kα radiation.

-

Procedure: The powdered sample is placed on a sample holder and scanned over a 2θ range (e.g., 2° to 40°).

Differential Scanning Calorimetry (DSC)

-

Instrument: Differential Scanning Calorimeter.

-

Procedure: A small amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine its melting point and enthalpy of fusion.

Conclusion